molecular formula C8H10N4S B12496211 3-methyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine

3-methyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B12496211
M. Wt: 194.26 g/mol
InChI Key: ZBQJQQQHMYXXNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound that contains a triazole ring substituted with a thiophene group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of 3-methyl-1H-1,2,4-triazol-5-amine with thiophen-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring or the triazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with hydrogen atoms added to the triazole or thiophene rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-methyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-(thiophen-2-ylmethyl)butan-1-amine
  • 3-methyl-N-(thiophen-2-ylmethyl)quinoxalin-2-amine

Uniqueness

3-methyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-amine is unique due to its specific substitution pattern on the triazole ring and the presence of the thiophene group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H10N4S

Molecular Weight

194.26 g/mol

IUPAC Name

5-methyl-N-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H10N4S/c1-6-10-8(12-11-6)9-5-7-3-2-4-13-7/h2-4H,5H2,1H3,(H2,9,10,11,12)

InChI Key

ZBQJQQQHMYXXNI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)NCC2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.